Superior CPS1 Inhibitory Potency
The (2R,6R) stereoisomer is critical for achieving potent biological activity. In a study on allosteric inhibitors of Carbamoyl Phosphate Synthetase 1 (CPS1), the (2R,6R)-configured compound H3B-374 (compound 12) demonstrated a significantly lower IC50 value compared to a mixture of isomers. While the mixture of isomers (compound 6) showed only moderate activity, the isolated (2R,6R)-enantiomer resulted in a substantial potency boost [1].
| Evidence Dimension | CPS1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 360 nM |
| Comparator Or Baseline | Mixture of isomers (Compound 6) |
| Quantified Difference | 18-fold enhancement in activity |
| Conditions | Biochemical assay measuring ADP formation from CPS1 in the presence of the inhibitor |
Why This Matters
This data provides quantitative justification for procuring the specific (2R,6R)-enantiomer over a racemic mixture for CPS1-related research, as the racemate would require 18 times the material mass to achieve the same inhibitory effect in vitro.
- [1] Rolfe, A., et al. (2020). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters, 11(6), 1305-1309. View Source
